4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-fluorophenylboronic acid
Overview
Description
4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-fluorophenylboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a piperazine ring, a tert-butoxycarbonyl protecting group, and a fluorophenylboronic acid moiety. The combination of these functional groups imparts unique chemical properties to the compound, making it valuable in synthetic chemistry and potential biomedical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-fluorophenylboronic acid typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is first protected with a tert-butoxycarbonyl group. This can be achieved by reacting piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Introduction of the Fluorophenyl Group: The protected piperazine is then reacted with 3-fluorobenzyl bromide under basic conditions to introduce the fluorophenyl group.
Boronic Acid Formation: The final step involves the introduction of the boronic acid moiety. This can be done by reacting the intermediate with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-fluorophenylboronic acid can undergo various chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under appropriate conditions, altering the electronic properties of the compound.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Acids: Such as trifluoroacetic acid for deprotection.
Bases: Like potassium carbonate for various substitution reactions.
Major Products Formed
Cross-Coupling Products: Formation of biaryl compounds.
Deprotected Amines: Removal of the tert-butoxycarbonyl group yields free amines.
Scientific Research Applications
4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-fluorophenylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Potential use in the development of boron-containing drugs for cancer therapy due to the boronic acid moiety’s ability to inhibit proteasomes.
Medicine: Investigated for its role in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-fluorophenylboronic acid is primarily related to its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition. The compound may target specific enzymes or receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenylboronic acid
- 4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)benzoic acid
Uniqueness
4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-fluorophenylboronic acid is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly alter the compound’s electronic properties and reactivity compared to its non-fluorinated analogs. This fluorine substitution can enhance the compound’s stability, binding affinity, and overall biological activity.
Properties
IUPAC Name |
[3-fluoro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BFN2O4/c1-16(2,3)24-15(21)20-8-6-19(7-9-20)11-12-4-5-13(17(22)23)10-14(12)18/h4-5,10,22-23H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDYCBRJWKIQDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCN(CC2)C(=O)OC(C)(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BFN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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